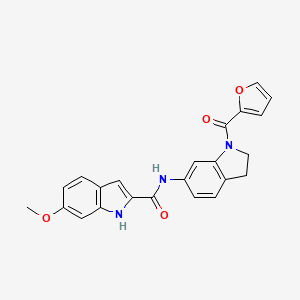

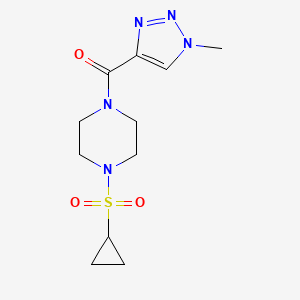

![molecular formula C15H15N3O B2403219 N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine CAS No. 3454-91-9](/img/structure/B2403219.png)

N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzoxazepine derivatives can be synthesized by a variety of methods . For instance, one method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This method has been used to access benzo[b][1,4]oxazepines, which are one of the rare classes of benzoxazepine derivatives .Applications De Recherche Scientifique

Synthesis and Biological Properties

Benzoxazepines, including N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine derivatives, are well-known in the scientific community for their wide range of organic compositions and notable biological properties. These compounds serve as valuable building blocks in organic synthesis and exhibit pharmacological characteristics. Specifically, 1,5-benzoxazepines have been highlighted for their potential anticancer, antibacterial, and antifungal activities. They are also known to interact with G-protein-coupled receptors, showing promise in treating neurological disorders such as Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).

Chemotherapeutic Applications

The chemistry and biological activity of 3-benzazepines, which are structurally related to this compound, have been extensively studied. Certain derivatives have shown notable cytotoxicity against human promyelotic leukemia cells, with the potential for radical production and enhancing the decay of ascorbic acid in brain homogenates. These findings suggest their applicability in chemotherapeutic strategies, emphasizing the relevance of structure-activity relationships in drug design (Kawase, Saito, & Motohashi, 2000).

Antimicrobial Scaffold Potential

Benzoxazinoids, including benzoxazepine derivatives, have been recognized for their roles as plant defense metabolites with antimicrobial potential. These compounds are considered for their ability to act as scaffolds in designing new antimicrobial agents. Research has shown that synthetic derivatives of the benzoxazinone backbone demonstrate substantial antimicrobial efficacy, indicating the potential of benzoxazepine derivatives in this domain (de Bruijn, Gruppen, & Vincken, 2018).

Pharmacological Research and Potential

The unique pharmacological properties of benzoxazepine derivatives have been a subject of interest in the context of new psychoactive substances. While primarily researched for their stimulant and euphoric effects, the underlying mechanisms of these compounds bear potential for further medicinal applications. This emphasizes the need for comprehensive studies to understand their pharmacodynamics and potential therapeutic uses (Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015).

Propriétés

IUPAC Name |

2-(5H-benzo[b][1,4]benzoxazepin-6-ylideneamino)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-9-10-17-15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)18-15/h1-8H,9-10,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRAWSHDQUMKGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NCCN)NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)

![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)

![3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2403148.png)

![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)

![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)

![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/no-structure.png)

![4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2403159.png)